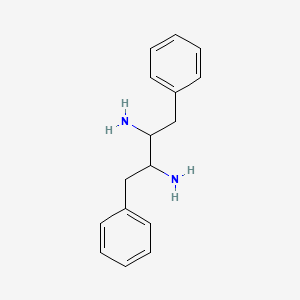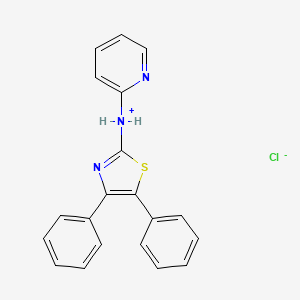
N-(4,5-diphenyl-1,3-thiazol-2-yl)pyridin-2-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-diphenyl-1,3-thiazol-2-yl)pyridin-2-aminium chloride is a heterocyclic compound that contains a thiazole ring, a pyridine ring, and an aminium chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-diphenyl-1,3-thiazol-2-yl)pyridin-2-aminium chloride typically involves the formation of the thiazole ring followed by the introduction of the pyridine and aminium chloride groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent reactions introduce the pyridine and aminium chloride functionalities.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the aminium chloride group, converting it to the corresponding amine.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4,5-diphenyl-1,3-thiazol-2-yl)pyridin-2-aminium chloride involves its interaction with molecular targets such as enzymes or receptors. The thiazole and pyridine rings can participate in binding interactions, while the aminium chloride group can influence the compound’s solubility and reactivity. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
4,5-diphenyl-1,3-thiazole: Shares the thiazole core but lacks the pyridine and aminium chloride groups.
2-aminopyridine: Contains the pyridine ring and amine group but lacks the thiazole ring.
Thiazole derivatives: Various thiazole-based compounds with different substituents.
Uniqueness: N-(4,5-diphenyl-1,3-thiazol-2-yl)pyridin-2-aminium chloride is unique due to the combination of the thiazole and pyridine rings with the aminium chloride group. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
Properties
Molecular Formula |
C20H16ClN3S |
|---|---|
Molecular Weight |
365.9 g/mol |
IUPAC Name |
(4,5-diphenyl-1,3-thiazol-2-yl)-pyridin-2-ylazanium;chloride |
InChI |
InChI=1S/C20H15N3S.ClH/c1-3-9-15(10-4-1)18-19(16-11-5-2-6-12-16)24-20(23-18)22-17-13-7-8-14-21-17;/h1-14H,(H,21,22,23);1H |
InChI Key |
XYGLTMSXXDLFRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)[NH2+]C3=CC=CC=N3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-methylbenzoate](/img/structure/B12506459.png)
amino}butanoic acid](/img/structure/B12506464.png)


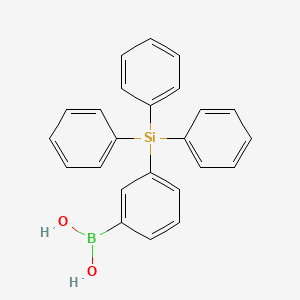
![2,8-Bis(3-bromophenyl)dibenzo[b,d]furan](/img/structure/B12506491.png)
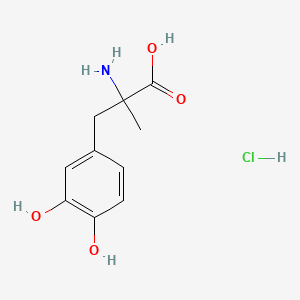
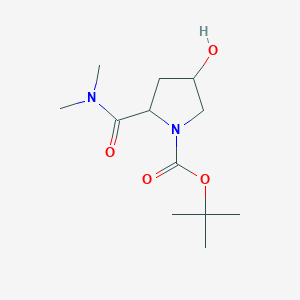
![Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12506515.png)

![N-(3-chloro-4-fluorobenzyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12506529.png)

